3-Amino-2-morpholin-4-ylbenzoic acid
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Overview
Description
3-Amino-2-morpholin-4-ylbenzoic acid is an organic compound with the molecular formula C11H14N2O3 It is characterized by the presence of an amino group, a morpholine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-morpholin-4-ylbenzoic acid typically involves the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The process can be summarized as follows:
Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the morpholine ring.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-morpholin-4-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzoic acid moiety can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzoic acids.
Scientific Research Applications
3-Amino-2-morpholin-4-ylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group and morpholine ring are key functional groups that enable the compound to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-morpholin-4-ylbenzoic acid: Unique due to the presence of both an amino group and a morpholine ring.
2-Amino-3-morpholin-4-ylbenzoic acid: Similar structure but different positioning of functional groups.
4-Amino-2-morpholin-4-ylbenzoic acid: Another isomer with different functional group positioning.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-amino-2-morpholin-4-ylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13;/h1-3H,4-7,12H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDKNYIGTZFSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443279-15-9 |
Source
|
Record name | Benzoic acid, 3-amino-2-(4-morpholinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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